![molecular formula C7H7N3 B3136799 7-Methylimidazo[1,2-c]pyrimidine CAS No. 425615-33-4](/img/structure/B3136799.png)
7-Methylimidazo[1,2-c]pyrimidine
Descripción general
Descripción
“7-Methylimidazo[1,2-c]pyrimidine” is an organic compound distinguished by a six-member ring with two nitrogen atoms and four carbon atoms . This basic structure forms the backbone of several important biomolecules, making it essential to the world of biochemistry and molecular biology .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis, etc .
Molecular Structure Analysis
The structural core of “this compound” is a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms at positions 1 and 3. The heterocyclic nature of pyrimidine is central to its biochemical activity and reactivity . The nitrogen atoms are involved in creating a planar, aromatic ring structure that facilitates a variety of interactions in biological contexts .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Physical And Chemical Properties Analysis
“this compound” is an organic compound with the formula C8H8N2. It has a molecular weight of 132.1625 .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Synthesis of Derivatives : A series of 1-substituted 7-methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones were synthesized, exploring their potential biological activities (Długosz & Machoń, 1986).
- Antimicrobial Properties : Imidazo[1,2-a]pyrimidines, including variants of 7-methylimidazo[1,2-c]pyrimidine, have demonstrated significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975).
Structural and Supramolecular Studies
- Molecular Structures : The molecular and supramolecular structures of compounds like 5,7-dimethoxyimidazo[1,2-c]pyrimidine and 7-methoxy-1-methylimidazo[1,2-a]pyrimidin-5(1H)-one, which are closely related to this compound, have been analyzed to understand their chemical bonding and interactions (Bueno et al., 2003).
Applications in Drug Design
- Potential Anti-HIV Activity : Pyrimidine-based compounds, including imidazo[1,2-a]pyrimidine derivatives, have been explored for potential anti-HIV (human immunodeficiency virus) activity. Some of these compounds exhibit promising HIV reverse transcriptase inhibitor activity (Romeo et al., 2019).
- Anticancer Potential : Novel 7-hydroxy-8-methyl-coumarins with pyrimidine and other heterocyclic moieties have shown significant anticancer activity, highlighting the potential of imidazo[1,2-a]pyrimidine derivatives in anticancer drug design (Galayev et al., 2015).
Tautomerism and Spectroscopy
- Study of Tautomers : Imidazo[1,2-a]pyrimidines exhibit unusual tautomerism, a phenomenon that has implications for their chemical behavior and potential applications in various fields (Clark & Curphey, 1977).
- IR Spectroscopy Studies : The IR spectroscopy of derivatives like 6-methylimidazo[1,2-a]pyrimidine-2,5-dione offers insights into their structure and the influence of different substituents, which is critical for designing compounds with desired properties (Orlov et al., 1976).
Safety and Hazards
Direcciones Futuras
Imidazo[1,2-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “7-Methylimidazo[1,2-c]pyrimidine” and similar compounds could have potential future applications in drug development .
Mecanismo De Acción
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives, a closely related class of compounds, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been studied for their interaction with various biological targets . The interaction typically involves binding to a specific receptor or enzyme, leading to a change in the biological function of the target, which can result in a therapeutic effect.
Biochemical Pathways
For instance, they are involved in the de novo purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids RNA and DNA, regulation of enzymatic reactions, and as a source of energy .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the ADME properties of the resulting compounds.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods . These methods could potentially influence the stability and efficacy of the resulting compounds.
Propiedades
IUPAC Name |
7-methylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-4-7-8-2-3-10(7)5-9-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUOYAPDMGXDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)

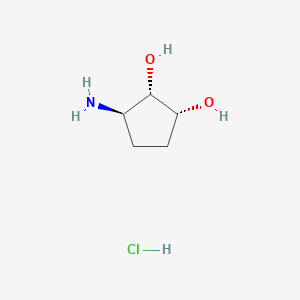
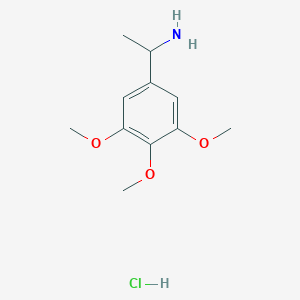
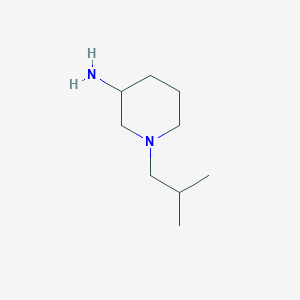

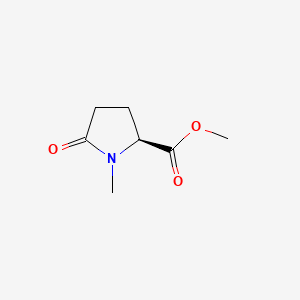

![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
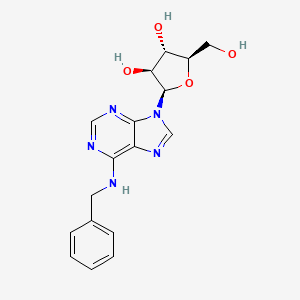



![N-(2-methoxy-5-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3136803.png)